{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate
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Description
{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate is a useful research compound. Its molecular formula is C15H13Cl2NO2 and its molecular weight is 310.17. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Kıcır, Tansuğ, Erbil, and Tüken (2016) investigated a methyl substituted phenyl containing dithiocarbamate compound as a corrosion inhibitor against steel corrosion in acidic solutions. This compound offers high inhibition efficiency and stability, demonstrating the potential of similar compounds in corrosion prevention (Kıcır et al., 2016).
Cytotoxic Effects in Cancer Research : Flefel, Abbas, Mageid, and Zaghary (2015) synthesized novel derivatives of 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and evaluated their cytotoxic effects against tumor cell lines. This study highlights the potential of similar dichlorophenyl compounds in cancer research (Flefel et al., 2015).
Organic Solar Cells : Qiu, Hadipour, Müller, Conings, Boyen, Heremans, and Froyen (2014) analyzed ammonium heptamolybdate as a hole transport layer in organic solar cells. This research illustrates the use of ammonium-based compounds in improving the efficiency of organic solar cells (Qiu et al., 2014).
Catalysis in Organic Synthesis : Snelders, Kreiter, Firet, Koten, and Gebbink (2008) described the use of a benzylammonium salt in the Suzuki-Miyaura cross-coupling reaction. This study suggests the utility of ammonium salts in facilitating organic reactions (Snelders et al., 2008).
Synthesis and Structural Characterization : Armarego (1960) discussed the synthesis of 5,7-Dichlorocoumaran-3-one from a similar compound, showing the importance of structural analysis in the development of new chemical entities (Armarego, 1960).
Properties
IUPAC Name |
1-(3,5-dichloro-2-phenylmethoxyphenyl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-18(19)9-12-7-13(16)8-14(17)15(12)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPWUKOXIZAML-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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